molecular formula C21H24N2O5 B2637821 1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 370848-57-0

1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2637821
CAS No.: 370848-57-0
M. Wt: 384.432
InChI Key: BMKFCWUKBQGHHG-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains methoxyphenyl groups, which are aromatic rings with methoxy (-OCH3) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and methoxyphenyl groups. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide detailed reactions of this compound. Pyrazoles can undergo a variety of reactions, including metal-catalyzed cross-coupling reactions, and can act as ligands in coordination chemistry . Methoxyphenyl groups can participate in reactions typical of aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are crystalline solids at room temperature, and their properties can be influenced by the nature and position of their substituents .

Scientific Research Applications

Crystal Structure and Molecular Analysis

1-(5-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its related compounds have been synthesized and studied for their crystal and molecular structures. Studies using density functional methods have provided insights into the ground state geometries, molecular electrostatic potential maps, and frontier molecular orbitals of these compounds, highlighting their structural intricacies and electronic properties (Şahin et al., 2011).

Photophysical and Chemosensory Properties

Research has explored the photophysical properties of similar compounds, such as absorption, emission, stokes shift, and fluorescence quantum yield. These properties have been analyzed in various solvents, demonstrating positive solvatochromism. Additionally, these compounds have been used as fluorescent chemosensors for metal ions, displaying the ability to act as on-off fluorescence chemosensors for specific metal ions in solution (Khan, 2020).

Solvent-free Synthesis and Spectral Analysis

There has been a focus on solvent-free synthesis methods for these compounds, offering environmental and procedural benefits. The spectral data, including infrared spectral frequencies and NMR chemical shifts, have been thoroughly analyzed and correlated with various substituent constants, providing a deep understanding of the substituents' effects on the compounds' properties (Thirunarayanan & Sekar, 2016).

Biological Evaluation and Potential Applications

Compounds similar to this compound have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and antitubercular activities. These studies provide valuable insights into the potential therapeutic applications of these compounds (Bhoot, Khunt, & Parekh, 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would depend on its potential applications. Pyrazoles and methoxyphenyl compounds are areas of active research in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[3-(2,5-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13(24)23-18(16-11-15(25-2)7-9-19(16)26-3)12-17(22-23)14-6-8-20(27-4)21(10-14)28-5/h6-11,18H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFCWUKBQGHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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